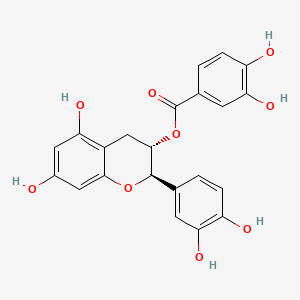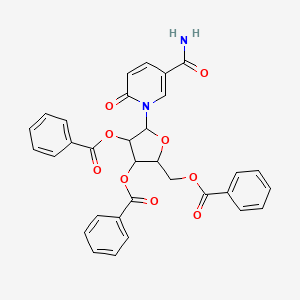
6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound. It is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a pentofuranosyl moiety with benzoyl protecting groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Attachment of the Pentofuranosyl Moiety: This step requires the use of a glycosylation reaction, where the pentofuranosyl group is introduced.
Benzoylation: The final step involves the protection of hydroxyl groups on the pentofuranosyl moiety using benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The benzoyl protecting groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation Products: May include oxidized derivatives of the pyridine ring.
Reduction Products: May include reduced forms of the carbonyl groups.
Substitution Products: May include derivatives where benzoyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide would depend on its specific interactions with biological molecules. It may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with DNA/RNA: Affecting genetic expression or replication.
Modulation of Receptor Activity: Influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxo-1-(pentofuranosyl)-1,6-dihydropyridine-3-carboxamide: Lacks the benzoyl protecting groups.
1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide: Lacks the oxo group.
Uniqueness
Structural Complexity: The presence of both the oxo group and the benzoyl-protected pentofuranosyl moiety makes it unique.
Potential Biological Activity: The combination of these functional groups may result in unique biological properties.
Eigenschaften
CAS-Nummer |
23312-65-4 |
|---|---|
Molekularformel |
C32H26N2O9 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
[3,4-dibenzoyloxy-5-(5-carbamoyl-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N2O9/c33-28(36)23-16-17-25(35)34(18-23)29-27(43-32(39)22-14-8-3-9-15-22)26(42-31(38)21-12-6-2-7-13-21)24(41-29)19-40-30(37)20-10-4-1-5-11-20/h1-18,24,26-27,29H,19H2,(H2,33,36) |
InChI-Schlüssel |
HSXPWENRVOVCKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C=CC3=O)C(=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


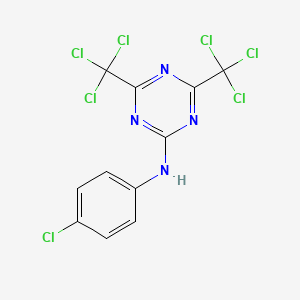
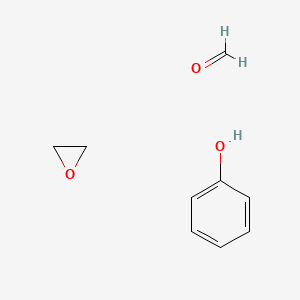
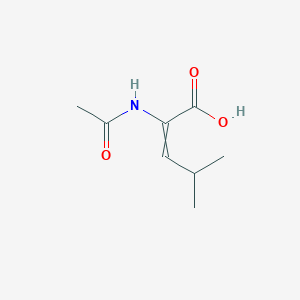
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
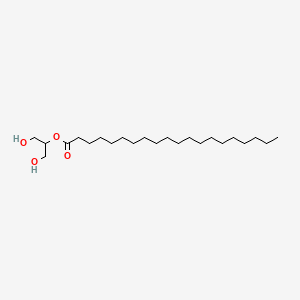
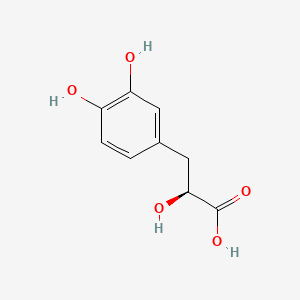
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
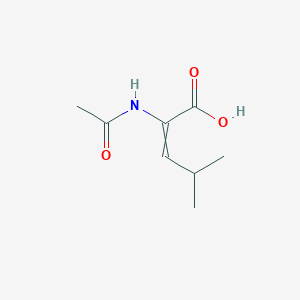
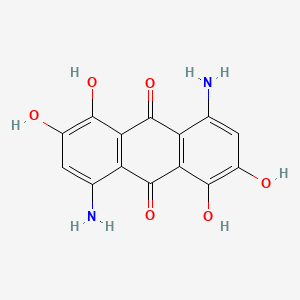
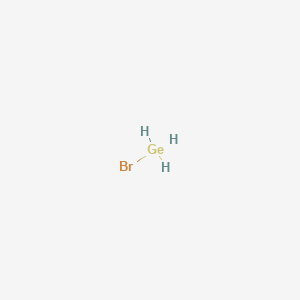
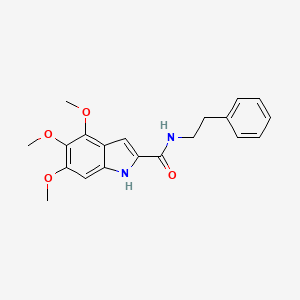
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
